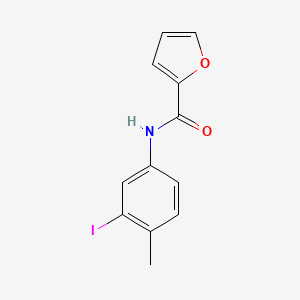
N-(3-iodo-4-methylphenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-iodo-4-methylphenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of furan carboxamides, which are known for their diverse biological activities. This compound has been found to exhibit potent anticancer, anti-inflammatory, and antiviral activities.
Wirkmechanismus
The exact mechanism of action of N-(3-iodo-4-methylphenyl)furan-2-carboxamide is not fully understood. However, studies have suggested that this compound may exert its biological activities through the modulation of various signaling pathways. This compound has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound has also been found to activate the p53 signaling pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. This compound has also been found to reduce inflammation and inhibit viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-iodo-4-methylphenyl)furan-2-carboxamide in lab experiments include its potent biological activities and its relatively simple synthesis method. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-(3-iodo-4-methylphenyl)furan-2-carboxamide. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Another direction is to explore the potential use of this compound in combination with other anticancer drugs to enhance its therapeutic efficacy. Additionally, the development of more soluble analogs of this compound could improve its bioavailability and reduce its toxicity.
Synthesemethoden
The synthesis of N-(3-iodo-4-methylphenyl)furan-2-carboxamide involves the reaction of 3-iodo-4-methylphenyl isocyanate with furan-2-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-iodo-4-methylphenyl)furan-2-carboxamide has been extensively studied for its potential use in the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anticancer activity, this compound has also been found to exhibit anti-inflammatory and antiviral activities. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This compound has also been found to inhibit the replication of several viruses, including influenza virus and HIV.
Eigenschaften
IUPAC Name |
N-(3-iodo-4-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO2/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPFFTLULGJHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7477190.png)
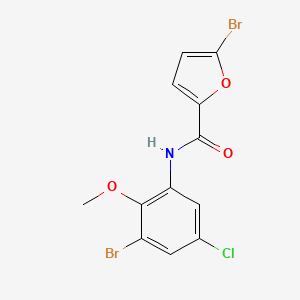
![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B7477196.png)
![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B7477199.png)
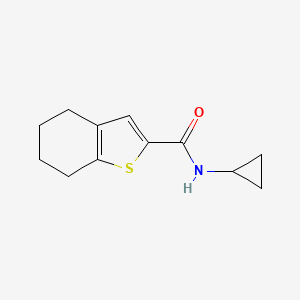
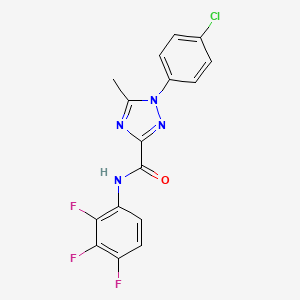
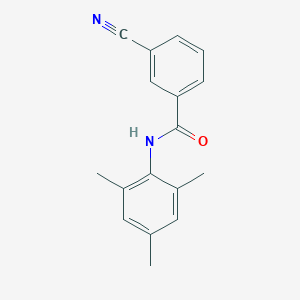
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B7477250.png)
![3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7477251.png)
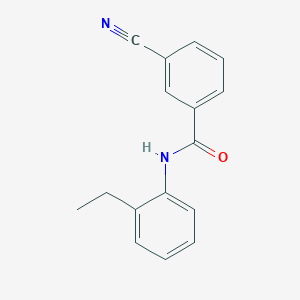
![4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B7477263.png)
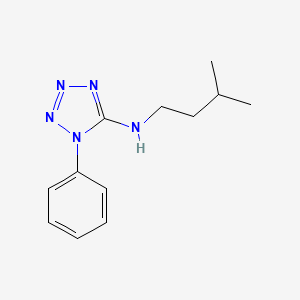
![(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B7477283.png)
